molecular formula C9H17NO2 B2952585 3-(2-Methyl-1,3-dioxolan-2-yl)piperidine CAS No. 1461706-84-2

3-(2-Methyl-1,3-dioxolan-2-yl)piperidine

Cat. No. B2952585
CAS RN: 1461706-84-2
M. Wt: 171.24
InChI Key: FKIVTIRRGATDKG-UHFFFAOYSA-N
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Description

“3-(2-Methyl-1,3-dioxolan-2-yl)piperidine” is a chemical compound with the molecular formula C9H17NO2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a 2-methyl-1,3-dioxolane group . The molecular weight of this compound is 171.24 .


Physical And Chemical Properties Analysis

The predicted boiling point of “this compound” is 238.9±35.0 °C, and its predicted density is 1.035±0.06 g/cm3 . The compound has a predicted pKa value of 10.27±0.10 .

Scientific Research Applications

Synthesis and Chemical Structure

  • Anticholinergic Activities : Studies on the synthesis and anticholinergic activities of 4-acyloxy-1-alkyl-1-(1,3-dioxolan-4-ylmethyl)piperidinium compounds revealed that quaternization with methyl bromide yields diastereoisomers with significant anticholinergic activities. The stereochemistry of these compounds was determined from N-methyl signals in proton nuclear magnetic resonance (1H-NMR) spectra, with trans isomers being more potent than cis isomers (Sugai, Hasegawa, Yoshida, & Akaboshi, 1984).

  • Molecular Structure and Vibrational Spectra : The molecular structure and vibrational frequencies of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one were determined through HF and DFT methods, providing insights into the compound's ground state structural and spectroscopic properties (Taşal, Sıdır, Gülseven, Öǧretir, & Önkol, 2009).

  • Synthesis Methods : A novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine was proposed, highlighting its importance in medicinal chemistry and offering a more practical approach for producing large quantities (Smaliy, Chaykovskaya, Yurchenko, Lakhtadyr, Yurchenko, Shtil, & Kostuk, 2011).

Pharmacological Potential

  • NMDA Receptor Affinity : Research on dexoxadrol analogues with modifications in the piperidine ring synthesized a series of compounds evaluated for their NMDA receptor affinity. The study found that specific structural configurations are crucial for high NMDA receptor affinity, with one compound demonstrating potent antagonist properties with selectivity against various receptors (Banerjee, Fröhlich, Schepmann, & Wünsch, 2010).

  • Corrosion Inhibition : Quantum chemical and molecular dynamic simulation studies have explored the inhibition efficiencies of certain piperidine derivatives on iron corrosion, demonstrating the compounds' potential as corrosion inhibitors through their adsorption behaviors and interaction energies (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).

properties

IUPAC Name

3-(2-methyl-1,3-dioxolan-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(11-5-6-12-9)8-3-2-4-10-7-8/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIVTIRRGATDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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